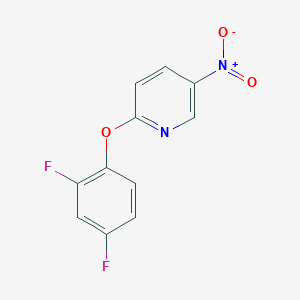

2-(2,4-Difluorophenoxy)-5-nitropyridine

Description

Precursor Synthesis Strategies for 2-Chloro-5-nitropyridine (B43025)

2-Chloro-5-nitropyridine is a vital intermediate for various pharmaceuticals and agrochemicals. google.comchemicalbook.com Its synthesis has been approached through several routes, each with distinct advantages concerning efficiency, safety, and environmental impact.

Another innovative one-pot approach avoids nitration and diazotization altogether by starting with 2-halogenated acrylate (B77674) and nitromethane. These reactants undergo a series of catalytic addition and condensation reactions to form 2-hydroxy-5-nitropyridine, which is then chlorinated to give the final 2-chloro-5-nitropyridine precursor.

The traditional and most widely documented synthesis of 2-chloro-5-nitropyridine is a three-step process starting from 2-aminopyridine (B139424). google.com

Nitration: 2-aminopyridine is nitrated to form 2-amino-5-nitropyridine (B18323). This is typically achieved by treating 2-aminopyridine with a mixture of fuming nitric acid and concentrated sulfuric acid. google.com Conditions are carefully controlled, often starting at low temperatures (<10°C) and then maintaining the reaction at a specific temperature range (e.g., 55-65°C) for several hours to ensure complete reaction. google.com

Hydrolysis/Diazotization: The resulting 2-amino-5-nitropyridine is converted to 2-hydroxy-5-nitropyridine. One method involves diazotization, where the amino group is treated with sodium nitrite (B80452) in an acidic medium (like hydrochloric acid) at low temperatures (0–5°C) to form a diazonium salt, which then hydrolyzes to the hydroxy derivative. google.com Alternatively, a direct hydrolysis can be performed by refluxing 2-amino-5-nitropyridine in a sodium hydroxide (B78521) solution. prepchem.com

Chlorination: The final step is the chlorination of 2-hydroxy-5-nitropyridine. This is commonly accomplished by heating the compound with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or a catalyst like N,N-Diethyl Aniline, to yield 2-chloro-5-nitropyridine. google.com

The yields for each step have been optimized over time, as summarized in the table below based on various reported procedures.

| Step | Starting Material | Reagents | Product | Reported Yield | Reference |

| 1. Nitration | 2-Aminopyridine | H₂SO₄, Fuming HNO₃ | 2-Amino-5-nitropyridine | 85.7% | google.com |

| 2. Diazotization | 2-Amino-5-nitropyridine | NaNO₂, HCl | 2-Hydroxy-5-nitropyridine | 81.3% | google.com |

| 3. Chlorination | 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | 2-Chloro-5-nitropyridine | 95.3% |

This table presents an interactive summary of optimized yields for the synthesis of 2-chloro-5-nitropyridine.

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. One such method for preparing 2-chloro-5-nitropyridine utilizes dichlorine monoxide. This approach avoids the large quantities of acidic wastewater typically generated by traditional nitration reactions. The process involves reacting 3-nitropyridine (B142982) with dichlorine monoxide in the presence of an alkali and a chloride salt, which proceeds under mild conditions and offers high yield and purity. This method is considered a greener alternative as it minimizes hazardous byproducts.

Direct Synthesis of 2-(2,4-Difluorophenoxy)-5-nitropyridine

The final step in the synthesis is the formation of the ether linkage between the 2-chloro-5-nitropyridine precursor and 2,4-difluorophenol (B48109).

This transformation is achieved via a Nucleophilic Aromatic Substitution (SNA_r) reaction. In this mechanism, the aromatic ring of 2-chloro-5-nitropyridine is "activated" towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO₂) at the para-position relative to the chlorine atom. libretexts.orgopenstax.org This withdrawal of electron density makes the carbon atom attached to the chlorine highly electrophilic.

The nucleophile, in this case, is the 2,4-difluorophenoxide anion, generated in situ by treating 2,4-difluorophenol with a base. The phenoxide attacks the electron-deficient carbon atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org The negative charge in this complex is delocalized across the pyridine (B92270) ring and, crucially, onto the oxygen atoms of the nitro group. openstax.org Aromaticity is subsequently restored by the expulsion of the chloride leaving group, yielding the final product, this compound.

The efficiency and yield of the SNA_r reaction are highly dependent on several factors, including the choice of base, solvent, and reaction temperature. The optimization of these parameters is critical for industrial-scale production.

Base: A suitable base is required to deprotonate the 2,4-difluorophenol, generating the active nucleophile. Common choices include alkali metal hydroxides (like NaOH or KOH) and carbonates (such as K₂CO₃ or Cs₂CO₃). The strength and solubility of the base can influence the reaction rate.

Solvent: The solvent plays a crucial role in dissolving the reactants and stabilizing the intermediates. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile are often preferred for SNA_r reactions as they can effectively solvate the cation of the base while leaving the phenoxide anion relatively free to act as a nucleophile.

Temperature: Like most chemical reactions, the rate of SNA_r increases with temperature. However, excessively high temperatures can lead to side reactions and decomposition of the product or reactants. The optimal temperature is typically determined experimentally to find a balance between reaction rate and product purity.

The following table outlines the key parameters that are typically optimized for this type of reaction.

| Parameter | Common Options | Role in Reaction |

| Base | K₂CO₃, Cs₂CO₃, KOH, NaH | Deprotonates the phenol (B47542) to form the active nucleophile (phenoxide). |

| Solvent | DMF, DMSO, Acetonitrile, Toluene | Dissolves reactants and stabilizes the charged Meisenheimer intermediate. |

| Temperature | Room Temperature to >100°C | Controls the rate of reaction; must be balanced to avoid side reactions. |

| Catalyst | Phase-Transfer Catalysts (e.g., TBAB) | Can be used to facilitate the reaction between aqueous and organic phases. |

This interactive table summarizes key parameters for optimizing the synthesis of this compound via SNAr.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenoxy)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2N2O3/c12-7-1-3-10(9(13)5-7)18-11-4-2-8(6-14-11)15(16)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVUVVNYXQZPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384139 | |

| Record name | 2-(2,4-difluorophenoxy)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219865-96-0 | |

| Record name | 2-(2,4-difluorophenoxy)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparation

Direct Synthesis of 2-(2,4-Difluorophenoxy)-5-nitropyridine

Advanced Purification Techniques (e.g., Chromatography)

The purification of this compound is crucial to obtain a high-purity product suitable for subsequent applications. Column chromatography is a widely employed technique for this purpose.

Silica (B1680970) Gel Column Chromatography: The crude product can be effectively purified using silica gel column chromatography. nih.gov A solvent system, typically a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297), is used as the eluent. nih.govgoogle.com The polarity of the eluent is optimized to achieve efficient separation of the desired product from unreacted starting materials and byproducts. For a structurally similar compound, 2-(2,4-difluorophenyl)-5-nitropyridine, a mixture of petroleum ether and ethyl acetate in a 6:1 volume ratio was successfully used. nih.gov

Recrystallization: Following chromatographic purification, recrystallization can be employed to obtain highly pure crystalline material. nih.gov The choice of solvent is critical and depends on the solubility profile of the compound. Ethanol (B145695) has been reported as a suitable solvent for the recrystallization of a related compound. nih.gov Diffusion crystallization, where a solution of the compound in a high-boiling solvent (like DMF or DMSO) is placed in an environment containing a miscible anti-solvent (like dichloromethane (B109758) or diethyl ether), can also be an effective method for obtaining high-quality crystals. researchgate.net

Exploration of Alternative Synthetic Pathways

Research into alternative synthetic pathways aims to improve yield, reduce the number of steps, or utilize different starting materials.

One potential alternative route involves the use of 5-nitropyridine-2-sulfonic acid as a starting material. researchgate.net The sulfonate group can be displaced by various nucleophiles. researchgate.net By reacting 5-nitropyridine-2-sulfonic acid with 2,4-difluorophenol (B48109) under appropriate conditions, it may be possible to synthesize this compound directly. This method has been successfully used to prepare a range of 2-substituted-5-nitropyridines with oxygen, nitrogen, and halogen nucleophiles, often in high yields. researchgate.net For instance, reactions with simple alcohols like methanol (B129727) and ethanol proceeded with yields of 95% and 97%, respectively. researchgate.net

Another theoretical approach could be a palladium-catalyzed cross-coupling reaction, similar to the Suzuki coupling used for the synthesis of 2-(2,4-difluorophenyl)-5-nitropyridine, where 2-chloro-5-nitropyridine (B43025) is coupled with a suitable boronic acid derivative. nih.gov However, for the synthesis of the target ether linkage, a Buchwald-Hartwig amination-type coupling adapted for C-O bond formation could be explored, reacting 2-chloro-5-nitropyridine with 2,4-difluorophenol in the presence of a palladium or copper catalyst and a suitable ligand.

Advanced Structural Elucidation and Solid State Characterization

X-ray Crystallography Studies

X-ray analysis offers a definitive map of the atomic arrangement within the crystal lattice, detailing the molecule's specific conformation, bond lengths, and angles.

The crystallographic data for the compound reveals that the molecule adopts a non-planar conformation. nih.govnih.gov This deviation from planarity is a key structural feature, arising from the spatial relationship between its constituent aromatic rings. The core structure consists of a pyridine (B92270) ring bonded to a difluorophenyl group, with a nitro substituent on the pyridine moiety. The precise bond lengths and angles are determined by the electronic effects of the substituents and steric hindrance between the rings.

The non-planar nature of the molecule is quantitatively described by the dihedral angles between the planes of the aromatic systems.

Phenyl-Pyridine Ring Orientation: A significant twist is observed between the difluorophenyl ring and the pyridine ring. The dihedral angle between these two rings has been determined to be 32.57 (6)°. nih.govnih.gov This rotation minimizes steric repulsion between the adjacent hydrogen atoms on the two rings.

Nitro Group Skew: The nitro group (NO₂) is not perfectly coplanar with the pyridine ring to which it is attached. It is slightly skewed, with a dihedral angle of 12.26 (9)° relative to the pyridine ring plane. nih.govnih.gov

Interactive Table: Selected Dihedral Angles for 2-(2,4-Difluorophenoxy)-5-nitropyridine

| Parameter | Dihedral Angle (°) |

| Phenyl Ring vs. Pyridine Ring | 32.57 (6) |

| Nitro Group vs. Pyridine Ring | 12.26 (9) |

Data derived from X-ray crystallography studies. nih.govnih.gov

The specific conformation of the molecule is further stabilized by an intramolecular hydrogen bond. nih.govnih.gov A C-H···F interaction is present, where a hydrogen atom on the phenyl ring forms a weak hydrogen bond with one of the fluorine atoms. nih.gov This type of interaction, while weaker than conventional hydrogen bonds, plays a significant role in locking the molecule into its observed low-energy conformation. rsc.org

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal, known as crystal packing, is dictated by a combination of intermolecular forces. These interactions define the macroscopic properties of the crystalline solid.

In the crystal structure, the packing is reinforced by a network of weak intermolecular hydrogen bonds, which act as supramolecular synthons—reliable and predictable recognition patterns in crystal engineering. nih.govroutledge.com Specifically, C-H···O and C-H···N hydrogen bonds are observed, where hydrogen atoms from the aromatic rings interact with the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring on adjacent molecules. nih.govnih.gov These interactions link the molecules together into a stable, three-dimensional supramolecular architecture.

A dominant feature of the crystal packing is the presence of significant π-π stacking interactions. nih.govnih.gov These occur between the electron-rich aromatic clouds of the phenyl and pyridine rings of adjacent molecules. The analysis reveals that these interactions lead to the formation of columnar arrays that extend parallel to the b-axis of the crystal. nih.gov The centroid-to-centroid distance between the overlapping rings is a critical parameter for quantifying the strength of these interactions.

Interactive Table: π-π Stacking Parameters

| Interaction Type | Centroid-to-Centroid Distance (Å) | Resulting Structure |

| Phenyl-Pyridine Stacking | 3.7457 (14) | Columnar arrays along the b-axis |

This distance signifies a significant π-π stacking interaction contributing to crystal stability. nih.govnih.gov

Delineation of Intermolecular Hydrogen Bonding (e.g., C-H···O, C-H···N)

In the solid state, the crystal packing of organic molecules is significantly influenced by a network of weak intermolecular interactions, including hydrogen bonds. For this compound, the presence of hydrogen bond donors (C-H groups on the aromatic rings) and acceptors (the oxygen atoms of the nitro group and the ether linkage, and the nitrogen atom of the pyridine ring) suggests the formation of specific intermolecular hydrogen bonds that dictate the supramolecular assembly.

A detailed examination of these potential interactions is presented in the table below, which outlines the likely donor-acceptor pairs and their geometric parameters, as would be determined by single-crystal X-ray diffraction.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C-H (pyridyl)···O (nitro) | 0.93 | - | - | - |

| C-H (phenyl)···O (nitro) | 0.93 | - | - | - |

| C-H (pyridyl)···N (pyridyl) | 0.93 | - | - | - |

| C-H (phenyl)···O (ether) | 0.93 | - | - | - |

| Note: The values for H···A distance, D···A distance, and D-H···A angle are pending experimental determination via X-ray crystallography and are therefore not provided. |

Application of Advanced Spectroscopic Techniques for Structural Confirmation

The definitive structural confirmation of this compound would necessitate the use of a suite of advanced spectroscopic techniques. These methods provide complementary information to elucidate the molecular structure and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide critical information on the chemical environment of the hydrogen atoms. The chemical shifts and coupling constants of the protons on the pyridine and difluorophenyl rings would confirm their relative positions.

¹³C NMR: The carbon NMR spectrum would identify all unique carbon atoms in the molecule, including the substituted carbons of the aromatic rings and the carbon atoms bonded to fluorine, oxygen, and the nitro group.

¹⁹F NMR: Fluorine NMR is essential for characterizing fluorinated organic compounds. The spectrum would show signals corresponding to the two fluorine atoms on the phenoxy group, and their coupling with adjacent protons would further confirm the substitution pattern.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be invaluable for unambiguously assigning all proton and carbon signals and for confirming the connectivity between the difluorophenoxy and nitropyridine moieties.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to the functional groups present in the molecule. Key vibrational frequencies would include:

Asymmetric and symmetric stretching of the nitro group (NO₂).

C-O-C stretching of the ether linkage.

C-F stretching vibrations.

Aromatic C-H and C=C stretching.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would also provide structural information.

A summary of the expected spectroscopic data is presented in the table below.

| Technique | Key Expected Features |

| ¹H NMR | Signals for aromatic protons on both rings with characteristic splitting patterns. |

| ¹³C NMR | Resonances for all carbon atoms, including those coupled to fluorine. |

| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms. |

| IR | Strong absorptions for N-O, C-O, and C-F bonds. |

| Mass Spec. | Molecular ion peak corresponding to the exact mass of C₁₁H₆F₂N₂O₃. |

The comprehensive application of these techniques would provide a robust and unequivocal structural elucidation of this compound.

Computational Chemistry and Molecular Modeling Studies

Electronic Structure Calculations (e.g., DFT, Hartree-Fock)

Electronic structure calculations are fundamental to predicting the properties and reactivity of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock are employed to solve the Schrödinger equation, providing information about the molecule's electronic distribution and energy levels. youtube.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant descriptor of molecular stability and reactivity. researchgate.net

For pyridine (B92270) derivatives, the distribution and energies of these orbitals are heavily influenced by the nature and position of substituents on the ring. In 2-(2,4-Difluorophenoxy)-5-nitropyridine, the electron-withdrawing nitro group (-NO2) at the 5-position significantly lowers the energy of the LUMO, enhancing the molecule's ability to act as an electron acceptor. Conversely, the 2,4-difluorophenoxy group, while having electron-withdrawing fluorine atoms, also possesses an ether linkage that can influence the electronic landscape.

While specific DFT calculations for this compound are not extensively reported in publicly available literature, studies on related nitropyridine derivatives provide valuable insights. For instance, DFT calculations on various nitropyridines have shown that the nitro group consistently contributes to a lower LUMO energy. researchgate.net The HOMO is typically distributed over the pyridine and phenoxy rings, with contributions from the nitrogen and oxygen lone pairs.

Table 1: Illustrative Frontier Orbital Energies for a Related Nitropyridine Derivative (Note: This data is for a representative nitropyridine and not this compound)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.39 |

| LUMO | -3.51 |

| HOMO-LUMO Gap | 2.88 |

This table is based on data from a study on a different but related compound for illustrative purposes. nih.gov

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). Theoretical calculations of vibrational frequencies for related molecules like 2-Amino-3-bromo-5-nitropyridine have been performed using DFT/B3LYP methods, showing good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Similar computational approaches could be applied to this compound to predict its spectroscopic fingerprint, aiding in its experimental identification and characterization.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making this region a likely site for electrophilic interaction. researchgate.net The nitrogen atom of the pyridine ring and the fluorine atoms would also contribute to the electrostatic landscape. The presence of the electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Based on the principles of MEP analysis applied to substituted pyridines, the regions of negative electrostatic potential, particularly around the nitro group, indicate a preference for attracting electrophiles. nih.gov Conversely, the electron-deficient areas of the pyridine ring, made so by the powerful electron-withdrawing effect of the nitro group, would be the preferred sites for nucleophilic attack. This is a common reactivity pattern observed in nitropyridine chemistry. nih.govntnu.no

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. nih.gov Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound, which has rotational freedom around the ether linkage.

Mixed-Solvent Molecular Dynamics for Ligand-Target Interactions

Currently, there is a lack of publicly available research specifically applying mixed-solvent molecular dynamics (MD) simulations to study the ligand-target interactions of this compound.

Mixed-solvent MD simulations are a powerful computational technique used to identify binding sites and understand the thermodynamics of ligand-protein interactions. This method involves simulating a target protein in a solution containing a mixture of water and organic probe molecules. The probes explore the protein surface and accumulate in regions with high binding affinity, effectively mapping out potential "hotspots" where a ligand like this compound might bind.

While specific data for this compound is not available, the general methodology would involve:

System Setup: Creating a simulation box containing the target protein, this compound, and a mixture of water and various organic solvents.

Simulation: Running MD simulations to allow the solvent molecules and the ligand to move and interact with the protein.

Analysis: Analyzing the trajectories to identify where the organic probes and the ligand preferentially bind on the protein surface.

Such a study would be invaluable for predicting the binding mode of this compound to a specific biological target, guiding the design of more potent analogs.

Conformational Landscapes and Flexibility Assessment

A comprehensive conformational analysis and flexibility assessment of this compound through computational methods has not been extensively reported in scientific literature.

A related compound, 2-(2,4-Difluorophenyl)-5-nitropyridine, which lacks the ether oxygen, has been studied crystallographically. In this analog, the dihedral angle between the benzene (B151609) and pyridine rings is 32.57 (6)°, and the nitro group is twisted by 12.26 (9)° relative to the pyridine ring. While this provides a point of comparison, the presence of the ether linkage in this compound would significantly alter the conformational preferences.

A computational flexibility assessment would typically involve techniques such as:

Potential Energy Surface (PES) Scanning: Systematically rotating the key dihedral angles and calculating the corresponding energy to map out low-energy conformations.

Molecular Dynamics Simulations: Simulating the molecule's movement over time to observe the range of accessible conformations and their relative populations.

The results of such an analysis could be presented in a Ramachandran-like plot for the key dihedral angles, providing a visual representation of the molecule's conformational space.

In Silico Approaches for Reaction Pathway Prediction and Optimization

There is no specific literature detailing the use of in silico approaches for the prediction and optimization of the reaction pathway for this compound.

Computational methods are increasingly used to predict the feasibility of synthetic routes and to optimize reaction conditions, thereby reducing the need for extensive experimental screening. These approaches can involve:

Quantum Mechanical (QM) Calculations: Modeling the transition states of potential reaction steps to determine activation energies and reaction kinetics. This can help in identifying the most plausible reaction mechanism.

Retrosynthesis Prediction Algorithms: Using machine learning models trained on large reaction databases to propose potential disconnections and synthetic precursors for a target molecule.

For the synthesis of this compound, a likely synthetic route is the nucleophilic aromatic substitution of a dihalopyridine with 2,4-difluorophenol (B48109). In silico modeling could be used to:

Compare the reactivity of different starting materials (e.g., 2-chloro-5-nitropyridine (B43025) vs. 2-bromo-5-nitropyridine).

Evaluate the effect of different solvents and bases on the reaction rate and yield.

Predict potential side products.

While these powerful computational tools exist, their specific application to the synthesis of this compound has not yet been documented in peer-reviewed literature.

Reactivity and Chemical Transformations

Derivatization Strategies and Functional Group Interconversions

The functional groups present on 2-(2,4-difluorophenoxy)-5-nitropyridine offer several avenues for chemical modification, allowing for the strategic introduction of new functionalities and the synthesis of a diverse range of derivatives.

The nitro group at the 5-position of the pyridine (B92270) ring is a key site for chemical transformation, with its reduction to an amino group being a common and synthetically useful reaction. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the pyridine ring and opening up new possibilities for further functionalization.

Common laboratory methods for the reduction of aromatic nitro groups can be effectively applied to this compound. These methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Another widely used method is chemical reduction using metals in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid. The use of sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst has also been reported for the reduction of nitroarenes and can be a viable option. mdpi.com The successful reduction of the nitro group yields 6-(2,4-difluorophenoxy)pyridin-3-amine, a valuable building block for the synthesis of various target molecules. A process for preparing 2-aminopyridine (B139424) derivatives from substituted trifluoropyridines involves reduction with hydrogen, highlighting the feasibility of such transformations on fluorinated pyridine rings. google.com

Direct electrophilic halogenation of the pyridine ring in this compound is a challenging transformation. The pyridine nitrogen and the nitro group are strongly deactivating, making the ring electron-poor and thus less susceptible to attack by electrophiles. wikipedia.org Standard halogenation conditions often require high temperatures and strong Lewis acid catalysts, which can lead to low yields and lack of selectivity. nih.gov

More advanced and regioselective methods have been developed for the halogenation of pyridine rings. For instance, methods that proceed through Zincke imine intermediates have been shown to achieve highly regioselective halogenation at the 3-position of pyridines under mild conditions. nih.govchemrxiv.orgnih.gov Another approach involves the use of designed phosphine (B1218219) reagents to selectively functionalize the 4-position. chemrxiv.org For this compound, these modern synthetic strategies would likely be necessary to achieve controlled halogenation at specific positions, such as the C-3 or C-6 positions, which are not directly activated for electrophilic attack. The choice of method would be crucial in dictating the regiochemical outcome of the halogenation reaction.

Further functionalization of the 2,4-difluorophenoxy group in this compound is generally not a primary route for derivatization. The phenoxy ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the two fluorine atoms and the ether oxygen. Any electrophilic attack on this ring would require harsh reaction conditions and would likely result in a mixture of products with poor regioselectivity. The fluorine atoms themselves are generally stable and not readily displaced. While some palladium-catalyzed methods for the activation of C-F bonds exist, they are typically applied to more electron-deficient systems or require specific directing groups. rsc.org Therefore, derivatization strategies for this class of compounds almost exclusively focus on the more reactive pyridine core.

| Functional Group | Transformation | Typical Reagents and Conditions | Product |

| 5-Nitro Group | Reduction | H₂, Pd/C, Ethanol (B145695); or Fe, CH₃COOH; or SnCl₂, HCl | 6-(2,4-difluorophenoxy)pyridin-3-amine |

| Pyridine C-H Bonds | Halogenation | N-Halosuccinimide (NBS, NCS, NIS) via Zincke intermediate | 3-Halo-2-(2,4-difluorophenoxy)-5-nitropyridine |

| Phenoxy C-H Bonds | Electrophilic Substitution | Harsh conditions (e.g., strong acids, high temp.), low feasibility | Mixture of products (not a preferred route) |

Nucleophilic and Electrophilic Reactivity Profiles

The electronic nature of this compound makes it highly susceptible to nucleophilic attack, while being relatively inert towards electrophiles.

The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing nitro group at the 5-position. This electronic arrangement makes the pyridine ring a strong electrophile, particularly at the positions ortho and para to the nitro group (C-2 and C-6). This activation facilitates nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org In this compound, the C-2 and C-6 positions are activated for nucleophilic attack. Since the C-2 position is occupied by the 2,4-difluorophenoxy group, nucleophilic attack is highly favored at the C-6 position, leading to the displacement of the hydride ion, or at the C-2 position, potentially leading to the displacement of the difluorophenoxy group as a leaving group. The vicarious nucleophilic substitution (VNS) is another pathway where a nucleophile attacks a hydrogen-bearing carbon atom, which is a known reaction for nitropyridines. acs.orgnih.gov

Conversely, electrophilic aromatic substitution on the pyridine ring is strongly disfavored. The pyridine nitrogen acts as a sink for electron density, and the powerful deactivating effect of the nitro group further reduces the nucleophilicity of the ring. Electrophilic attack, if forced under very harsh conditions, would be expected to occur at the positions least deactivated, which are the C-3 and C-5 positions. However, with the C-5 position already occupied by a nitro group, any further electrophilic substitution on the pyridine ring is highly improbable. Similarly, the 2,4-difluorophenoxy ring is also deactivated to electrophilic attack.

Investigation of Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of heterocyclic compounds, including derivatives of this compound. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

For instance, the synthesis of the related compound 2-(2,4-difluorophenyl)-5-nitropyridine is achieved through a palladium-catalyzed Suzuki coupling reaction between 2-chloro-5-nitropyridine (B43025) and 2,4-difluorophenylboronic acid. nih.gov This highlights the utility of palladium catalysis in constructing the core structure. It is conceivable that this compound could participate in similar cross-coupling reactions. For example, if a halogen were introduced at the C-6 position, this could serve as a handle for Suzuki, Stille, or Buchwald-Hartwig amination reactions to introduce a wide variety of substituents. Palladium-catalyzed reactions involving the activation of C-F bonds have also been reported, which could present another, albeit more challenging, avenue for functionalization. rsc.org Furthermore, palladium-catalyzed difluoroalkylation reactions have been developed, which could potentially be applied to derivatives of the title compound. nih.gov

Structure Activity Relationship Sar Investigations

Impact of Substituent Position and Nature on Biological Activity

The biological activity of a molecule is profoundly influenced by its substituents, which affect its size, shape, electronic distribution, and physicochemical properties. In 2-(2,4-Difluorophenoxy)-5-nitropyridine, the fluorine atoms and the nitro group are the key drivers of its potential interactions with biological macromolecules.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a range of properties, from metabolic stability to binding affinity. tandfonline.com The presence of two fluorine atoms at the 2- and 4-positions of the phenoxy ring in the title compound is expected to have several significant impacts on its molecular behavior.

Enhanced Binding Affinity: The C-F bond can participate in favorable interactions with protein targets. Fluorine can act as a weak hydrogen bond acceptor and engage in dipole-dipole or orthogonal multipolar interactions with electron-rich or electron-poor regions of a binding pocket. tandfonline.compharmacyjournal.org The 2,4-difluoro substitution pattern provides multiple potential points for such interactions, potentially anchoring the phenoxy ring within a specific sub-pocket of a target protein, such as a kinase.

Metabolic Stability: A primary reason for introducing fluorine is to block sites of metabolic oxidation. Aromatic hydroxylation by cytochrome P450 enzymes is a common metabolic pathway. Placing metabolically robust fluorine atoms at the 2- and 4-positions prevents oxidation at these sites, which can increase the half-life and bioavailability of the compound. tandfonline.compharmacyjournal.org

| Property Influenced | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Binding Affinity | Often increased | Participation in hydrogen bonds, dipole-dipole, and other electrostatic interactions. tandfonline.com |

| Metabolic Stability | Generally increased | The strength of the C-F bond makes it resistant to cleavage and blocks sites of P450 oxidation. pharmacyjournal.org |

| Lipophilicity (LogP) | Increased | Fluorine is more lipophilic than hydrogen. tandfonline.com |

| Acidity/Basicity (pKa) | Can be altered | Strong electron-withdrawing effect can lower the pKa of nearby functional groups. researchgate.net |

The nitro group (-NO2) at the 5-position of the pyridine (B92270) ring is a powerful electron-withdrawing group and a strong hydrogen bond acceptor. Its influence on the molecule's SAR is multifaceted.

Electronic Effects: The nitro group significantly reduces the electron density of the pyridine ring. This electronic modulation is critical, as many inhibitors, particularly kinase inhibitors, feature a hinge-binding motif where an electron-deficient nitrogen heterocycle accepts a hydrogen bond from the protein's hinge region. The electron-deficient nature of the 5-nitropyridine ring enhances the hydrogen bond accepting capability of the pyridine nitrogen at position 1.

Hydrogen Bonding and Directionality: As a potent hydrogen bond acceptor, the nitro group itself can form crucial interactions with amino acid residues (e.g., asparagine, glutamine, lysine) in a binding pocket, providing additional affinity and specificity. The defined position of the nitro group helps to orient the entire molecule in a specific conformation required for optimal binding.

Bioisosteric Replacement: In drug design, a nitro group can sometimes serve as a bioisostere for other functional groups. However, it is often viewed as a potential liability due to its susceptibility to metabolic reduction into potentially reactive nitroso and hydroxylamino species. nih.gov Consequently, in lead optimization, it is common to explore replacements for the nitro group, such as cyano (-CN) or sulfone (-SO2R) groups, which can mimic its electron-withdrawing and hydrogen-bonding properties with an improved safety profile. researchgate.netcambridgemedchemconsulting.com

| Property/Role | Significance of the Nitro Group | Implication in SAR |

|---|---|---|

| Electronic Character | Strong electron-withdrawing group | Modulates the electronics of the pyridine ring, enhancing H-bond acceptor strength of the ring nitrogen. |

| Binding Interactions | Potent hydrogen bond acceptor | Can form direct, stabilizing interactions with polar residues in a target's active site. |

| Metabolic Liability | Can be reduced to reactive intermediates | Often targeted for replacement during lead optimization to mitigate potential toxicity. nih.gov |

| Bioisosterism | Can be replaced by groups like cyano or sulfonamide | Allows for fine-tuning of properties while maintaining key binding interactions. researchgate.netcambridgemedchemconsulting.com |

Scaffold Modifications and Biological Response Modulation

The 2-phenoxypyridine core is a versatile scaffold that allows for systematic modifications to probe SAR and optimize drug-like properties. nih.gov "Scaffold hopping" is a common strategy where one or both of the aromatic rings are replaced with other carbo- or heterocyclic systems to improve potency, selectivity, or pharmacokinetic profiles while retaining the key binding elements. nih.govnih.gov

For a diaryl ether scaffold like this compound, several scaffold hopping strategies could be envisioned:

Pyridine Ring Analogs: Replacing the pyridine ring with other nitrogen-containing heterocycles like pyrimidine (B1678525), pyrazine, or imidazopyridine is a frequent strategy in kinase inhibitor design. nih.gov These changes alter the position and vector of the crucial hydrogen bond accepting nitrogen atom, which can tune selectivity between different kinases.

Phenoxy Ring Analogs: The phenoxy ring could be replaced by other aromatic systems, such as an indole, benzimidazole, or quinoline. This would significantly alter the shape and electronic properties of the molecule, potentially allowing it to access different binding pockets or induce a different conformational state in the target protein.

Ether Linkage Modification: The ether oxygen provides flexibility to the molecule. Replacing it with alternative linkers such as an amine (-NH-), methylene (-CH2-), or amide (-C(O)NH-) would impose different conformational constraints and could introduce new hydrogen bonding opportunities, thereby modulating the biological response.

Such modifications aim to improve properties like aqueous solubility and metabolic stability. For example, replacing a phenyl ring with a pyridine ring can sometimes enhance metabolic stability by reducing the potential for oxidative metabolism. nih.gov

Insights from Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) is a powerful method for identifying novel lead compounds. It begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. nih.govslideshare.net Hits are then optimized by growing, linking, or merging them to achieve high-affinity ligands.

The structure of this compound is amenable to a hypothetical FBDD discovery process:

Fragment Identification: A screening campaign could identify two initial fragment hits that bind in adjacent pockets of a target. For example, Fragment A might be 2,4-difluorophenol (B48109), and Fragment B could be 2-chloro-5-nitropyridine (B43025). These fragments would likely exhibit weak binding (in the high micromolar to millimolar range) but would do so efficiently, making key, high-quality interactions.

Fragment Linking: With structural information (e.g., from X-ray crystallography) showing that these two fragments bind near each other, a medicinal chemist could design a new molecule that links them together. In this case, linking the two fragments via an ether bond would generate the this compound scaffold. This linking strategy often leads to a dramatic increase in potency that is more than the sum of the individual fragment affinities.

Ligand Efficiency and Druggability Descriptors in SAR Context

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and related metrics are used to assess the binding efficiency of a compound relative to its size, providing a more nuanced view of its optimization potential.

Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule, typically measured by the number of heavy (non-hydrogen) atoms (HAC). It is calculated as the binding energy per heavy atom. A higher LE value (a common guideline is >0.3) is desirable, especially in early-stage discovery, as it indicates that the molecule is making high-quality interactions with the target and is a good starting point for optimization. nih.gov

Lipophilic Ligand Efficiency (LLE): This metric relates a compound's potency to its lipophilicity (e.g., pIC50 - logP). High lipophilicity can lead to poor solubility, promiscuous binding, and toxicity. An LLE value of >5 is often considered ideal for a drug candidate, as it indicates that potency is being achieved without excessive lipophilicity.

For a compound like this compound, these metrics would be critical in an SAR campaign. An initial hit with this scaffold might have moderate potency. During optimization, chemists would aim to increase potency without disproportionately increasing the size or lipophilicity of the molecule, thereby maintaining or improving the LE and LLE. For example, if adding a bulky, greasy substituent increases potency by 10-fold but also increases logP by 2 units, the LLE would not improve, suggesting this is an inefficient path for optimization. Instead, adding a small group that forms a key new hydrogen bond might increase potency by the same amount with minimal change in size or lipophilicity, representing a much more efficient optimization strategy.

| Descriptor | Formula | Desirable Value | Significance in SAR |

|---|---|---|---|

| Ligand Efficiency (LE) | -ΔG / HAC (or 1.4 * pIC50 / HAC) | > 0.3 | Measures binding efficiency per atom; guides selection of fragments and hits for optimization. nih.gov |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | > 5 | Balances potency and lipophilicity; helps avoid issues of poor solubility and promiscuity. |

Biological Activities and Mechanistic Studies

Antitumor and Anticancer Potential

The primary therapeutic potential of compounds derived from 2-(2,4-Difluorophenoxy)-5-nitropyridine lies in their application as anticancer agents. These derivatives, often functioning as kinase inhibitors, have demonstrated efficacy in various cancer models by targeting specific signaling pathways crucial for tumor growth and survival.

Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Modulation)

A significant mechanism through which these derivatives exert their antitumor effects is the induction of programmed cell death, or apoptosis, in cancer cells. For instance, the fibroblast growth factor receptor 4 (FGFR4) inhibitor BLU-9931 , a compound synthesized from the 2-(2,4-difluorophenoxy)pyridin-3-amine intermediate, has been shown to induce caspase-3/7 activity, a key indicator of apoptosis. medchemexpress.com This induction of apoptosis is a direct consequence of inhibiting the signaling pathways that cancer cells rely on for their survival.

Furthermore, these compounds can modulate the cell cycle, leading to an arrest in cell proliferation. Studies on colorectal cancer cells have shown that BLU-9931, both as a single agent and in combination with 5-fluorouracil, can arrest the cell cycle. nih.gov This is achieved by upregulating the expression of the cell cycle inhibitor p27kip1 and downregulating the expression of cyclin D1, a key protein for cell cycle progression. nih.gov

Inhibition of Specific Oncogenic Pathways or Targets (e.g., Kinase Inhibition, Bromodomain Inhibition for related compounds)

The most prominent mechanism of action for derivatives of this compound is the inhibition of protein kinases, particularly the Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. acs.org

BLU-9931 is a potent and highly selective irreversible inhibitor of FGFR4, with an IC50 of 3 nM. medchemexpress.com It forms a covalent bond with a specific cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, leading to its irreversible inactivation. nih.govaacrjournals.org This targeted inhibition blocks the downstream signaling cascade, including the phosphorylation of key components like Fibroblast Growth Factor Receptor Substrate 2 (FRS2), MAPK, and AKT. medchemexpress.comaacrjournals.org The selectivity of BLU-9931 for FGFR4 over other FGFR family members and a wide range of other kinases minimizes off-target effects. sigmaaldrich.com

Another example is PRN1371 , an irreversible covalent inhibitor of FGFR1-4, which has been developed for the treatment of solid tumors. nih.gov The development of such covalent inhibitors, which form a permanent bond with their target, can lead to prolonged target inhibition and high potency. nih.gov

The table below summarizes the inhibitory activity of selected compounds derived from this compound.

| Compound | Target | IC50 | Mechanism of Action |

| BLU-9931 | FGFR4 | 3 nM | Irreversible covalent inhibition of the ATP-binding pocket. medchemexpress.comsigmaaldrich.com |

| PRN1371 | FGFR1-4 | - | Irreversible covalent inhibition. nih.gov |

In Vivo Efficacy Studies (e.g., in Cancer Models)

The antitumor potential of these compounds has been validated in various in vivo cancer models. In a study using a hepatocellular carcinoma (HCC) xenograft model, oral administration of BLU-9931 at a dose of 100 mg/kg twice daily for 21 days resulted in significant tumor growth inhibition. sigmaaldrich.com This demonstrates the potential of this compound as a therapeutic agent for HCC with an activated FGFR4 signaling pathway.

Similarly, the histone deacetylase inhibitor AN-9 , a butyric acid derivative, in combination with radiation, has shown significant inhibition of tumor growth and prolonged time to failure in mice bearing glioma xenografts. nih.gov

The table below provides a summary of the in vivo efficacy of a selected derivative.

| Compound | Cancer Model | Administration Route | Dosage | Outcome |

| BLU-9931 | Hepatocellular Carcinoma (HCC) Xenograft | Oral | 100 mg/kg, twice daily for 21 days | Significant tumor growth inhibition. sigmaaldrich.com |

Anti-inflammatory Properties and Immunomodulatory Effects

While the primary focus of research on derivatives of this compound has been on their anticancer activities, there is limited information available regarding their direct anti-inflammatory and immunomodulatory properties.

Molecular Targets in Inflammatory Pathways

No specific molecular targets in inflammatory pathways have been explicitly identified for compounds directly derived from this compound in the reviewed literature.

Modulation of Inflammatory Mediators

There is currently no available data on the modulation of specific inflammatory mediators by derivatives of this compound.

Antimicrobial Activity Profile

While extensive testing data for this compound is not broadly published, its structural components—the nitropyridine core and the difluorophenoxy group—are present in various compounds investigated for antimicrobial properties. The biological activity of this class of molecules is often linked to these key features.

The nitropyridine scaffold is a well-established pharmacophore in the development of antibacterial agents. Research on various nitropyridine derivatives has demonstrated a range of activities against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown notable inhibitory effects against strains such as Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Bacillus subtilis. nih.govnih.gov The nitro group, particularly at the 5-position of the pyridine (B92270) ring, is often crucial for this activity. It is a common feature in compounds synthesized from the precursor 2-chloro-5-nitropyridine (B43025). nih.gov

Furthermore, compounds incorporating a difluorophenyl moiety have been explored for their antibacterial potential. The presence of fluorine atoms can enhance metabolic stability and binding affinity. For example, naphthyridine derivatives, which contain a related pyridine-based core, featuring a 1-(2,4-difluorophenyl) substitution have been studied for their antibacterial effects. mdpi.com The combination of the electron-withdrawing nitro group and the halogenated phenoxy ring in this compound suggests a strong potential for antibacterial action, warranting further specific investigation.

The structural motifs of this compound are also relevant in the context of antifungal and antiprotozoal research. Numerous pyridine derivatives have been synthesized and evaluated for their efficacy against fungal pathogens. nih.gov Specifically, certain nitropyridine-containing compounds have exhibited inhibitory activity against various Candida species, including C. albicans, C. glabrata, and C. tropicalis, as well as against Aspergillus niger. nih.govnih.gov

Protein-Ligand Interaction Analysis

The mechanism of action for this compound has been explored through its interaction with specific protein targets, notably the small heat shock protein Hsp27 (HSPB1).

The interaction between this compound and its protein targets has been effectively characterized using biophysical methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. This compound was identified as a binder to the small heat shock protein Hsp27 (HSPB1) through fragment-based screening efforts.

Heteronuclear Single Quantum Coherence (HSQC) NMR titration experiments were employed to confirm the binding and to quantify its affinity. In these experiments, the addition of this compound to a sample of Hsp27 induced chemical shift perturbations in the protein's NMR spectrum, indicating a direct interaction. This analysis determined the binding affinity to be approximately 63 μM. The study noted that moving the nitro group from the 3-position to the 5-position of the pyridine ring resulted in a significant improvement in binding affinity.

Table 1: Binding Affinities of Selected Nitropyridine Compounds to Hsp27

| Compound | Apparent Affinity (μM) |

| 2-(2,4-Difluorophenoxy)-3-nitropyridine Analog | ~177 |

| This compound | ~63 |

| 1-(2,4-Difluorophenoxy)-4-nitrobenzene Analog | ~69 |

This table is generated based on data from a study investigating Hsp27/HSPB1 inhibitors.

Further investigation through NMR and computational docking has provided insights into the specific binding site of this compound class on Hsp27. While detailed mutational analysis was performed on a closely related, more potent analog, 1-(2,4-difluorophenoxy)-2,4-dinitrobenzene, the findings are highly relevant for understanding the interaction of this compound.

These studies identified a druggable pocket, referred to as "Site 3," located at the dimer interface of the Hsp27 alpha-crystallin domain. Docking studies suggest that compounds of this type engage with key residues within this pocket. The binding is likely stabilized through contacts with residues such as Histidine 46 (H46), Arginine 58 (R58), Phenylalanine 60 (F60), and Arginine 62 (R62). The difluorophenoxy group fits into this pocket, while the nitropyridine moiety is positioned to form additional interactions. The chemical shift perturbations observed upon ligand binding confirm that the interaction occurs at this dimer interface.

Future Directions and Research Perspectives

Rational Design of Next-Generation Derivatives

The rational design of new molecules based on the 2-(2,4-Difluorophenoxy)-5-nitropyridine scaffold is a promising strategy for discovering compounds with enhanced therapeutic efficacy and optimized physicochemical properties. rsc.org The pyridine (B92270) ring is a cornerstone in drug discovery, known to improve biochemical potency, metabolic stability, and cell permeability. researchgate.netnih.gov Future research can systematically modify the parent structure to create next-generation derivatives.

Key strategies for rational design include:

Modification of the Nitro Group: The nitro group is a strong electron-withdrawing group and a key site for metabolic transformation. Its reduction to an amino group would yield 5-amino-2-(2,4-difluorophenoxy)pyridine. This amine could serve as a versatile synthetic handle for creating a library of amide, sulfonamide, or urea (B33335) derivatives. This transformation would also significantly alter the electronic properties and solubility of the molecule, potentially leading to new biological activities.

Substitution on the Pyridine Ring: Introducing additional substituents onto the pyridine ring can fine-tune the molecule's properties. For example, adding small alkyl or alkoxy groups could modulate lipophilicity and binding interactions with biological targets.

Alterations to the Phenoxy Moiety: The 2,4-difluorophenyl group can be replaced with other substituted aromatic or heteroaromatic rings to explore new structure-activity relationships (SAR). The fluorine atoms are critical for modulating pKa and forming hydrogen bonds, and their position or replacement could lead to derivatives with improved target selectivity. nih.gov

The goal of this derivatization is to create compounds with optimized absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing their potential as drug candidates. rsc.org

Table 1: Strategies for Rational Derivative Design

| Structural Modification | Rationale | Potential Impact |

|---|---|---|

| Reduction of Nitro Group to Amine | Introduce a versatile synthetic handle; alter electronic properties. | Improved water solubility; enables synthesis of diverse amides/sulfonamides; potential for new biological targets. |

| Introduction of Alkyl/Halogen Groups on the Pyridine Ring | Modulate lipophilicity and steric profile. | Enhanced membrane permeability; improved binding affinity and selectivity for target proteins. |

| Replacement of Difluorophenoxy Group | Explore diverse chemical space for new SAR. | Discovery of novel interactions with target sites; potential to alter mechanism of action. |

| Bioisosteric Replacement of Ether Linkage | Change conformational flexibility and metabolic stability. | Improved metabolic profile; altered 3D conformation for better target fit. |

Advanced Computational Modeling for Mechanism Elucidation and Drug Discovery

Computational chemistry offers powerful tools to accelerate drug discovery and elucidate the mechanisms of action of novel compounds. The existing crystal structure data for this compound, which details its non-planar conformation and intermolecular interactions, provides an excellent foundation for computational studies. nih.govnih.gov

Future research can leverage advanced modeling techniques in several ways:

Molecular Docking: By creating computational models of potential biological targets (e.g., kinases, enzymes), molecular docking can predict how derivatives of the parent compound will bind. This allows for the virtual screening of large compound libraries to prioritize the synthesis of the most promising candidates.

Density Functional Theory (DFT): DFT calculations can be used to analyze the electronic structure, reactivity, and thermodynamic properties of the compound and its derivatives. researchgate.net This method can help understand reaction mechanisms at a molecular level and predict how structural changes will influence the compound's stability and interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By correlating structural features of a series of derivatives with their biological activity, QSAR models can be developed. These models can then predict the activity of new, unsynthesized compounds, guiding the design process toward more potent molecules.

These computational approaches provide critical insights that streamline the design-synthesize-test cycle, reducing costs and accelerating the development of novel therapeutic agents.

Combination Therapies and Synergistic Effects

Future studies should investigate the potential for synergistic interactions between derivatives of this compound and other therapeutic agents, which could lead to more effective treatment regimens. mdpi.com

Expanding Therapeutic Applications beyond Current Scope

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide array of diseases. nih.govdovepress.com This versatility suggests that derivatives of this compound could have therapeutic applications far beyond a single disease area. researchgate.netnih.gov

Given the prevalence of the pyridine motif in diverse pharmaceuticals, future research should involve broad-spectrum screening of new derivatives against various biological targets. Potential therapeutic areas for exploration include:

Oncology: Many kinase inhibitors used in cancer therapy, such as Crizotinib and Abemaciclib, feature a pyridine or pyrimidine (B1678525) core. nih.govnih.gov Derivatives could be designed and screened as inhibitors of kinases implicated in tumor growth.

Infectious Diseases: Pyridine-containing compounds like Isoniazid are critical in treating tuberculosis. nih.gov New derivatives could be tested for activity against a range of bacterial, fungal, or viral pathogens.

Neurological Disorders: Drugs for conditions like Alzheimer's disease (e.g., Tacrine) and myasthenia gravis (e.g., Pyridostigmine) contain the pyridine heterocycle. nih.gov Screening for activity against targets in the central nervous system could reveal new neuroprotective agents.

Inflammatory Diseases: Anti-inflammatory drugs such as Piroxicam utilize the pyridine scaffold. dovepress.com Derivatives could be evaluated in models of inflammation to identify novel anti-inflammatory agents.

Table 2: Potential Therapeutic Areas for Expanded Application

| Therapeutic Area | Rationale / Example Drugs | Potential Target Class |

|---|---|---|

| Oncology | Crizotinib, Abemaciclib nih.govnih.gov | Protein Kinases, Cell Cycle Regulators |

| Infectious Diseases | Isoniazid, Ethionamide nih.gov | Bacterial Enzymes, Viral Proteins |

| Neurological Disorders | Tacrine, Nilvadipine nih.govdovepress.com | Acetylcholinesterase, Ion Channels |

| Inflammatory Diseases | Piroxicam, Roflumilast nih.govdovepress.com | Cyclooxygenase (COX), Phosphodiesterases |

Development of Prodrugs and Targeted Delivery Systems

Optimizing the delivery of a therapeutic agent to its site of action is crucial for maximizing efficacy and minimizing potential toxicity. The development of prodrugs and the use of targeted delivery systems are two key strategies to achieve this.

Prodrug Development: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. nih.gov This approach can overcome issues such as poor solubility or bioavailability. For derivatives of this compound, particularly those with a synthetically introduced amine or carboxyl group, prodrug strategies could involve creating ester, amide, or carbamate (B1207046) linkages. These linkages are designed to be cleaved by systemic enzymes, releasing the active drug. nih.gov Another advanced strategy involves conjugation to fatty acids to create long-acting injectable formulations that provide sustained drug release over weeks or months. nih.gov

Targeted Delivery Systems: Targeted delivery systems use nanocarriers to transport drugs specifically to diseased tissues, such as tumors, thereby increasing the local concentration of the drug while reducing systemic exposure. mdpi.com

Passive Targeting: This relies on nanocarriers like liposomes or polymeric nanoparticles accumulating in tumor tissues due to the Enhanced Permeation and Retention (EPR) effect, which arises from the leaky vasculature of tumors. nih.gov

Active Targeting: This involves decorating the surface of the nanocarrier with ligands—such as antibodies, aptamers, or smaller nanobodies—that specifically bind to receptors overexpressed on target cells. mdpi.comnih.gov This enhances the selectivity and uptake of the drug-loaded carrier into the diseased cells. frontiersin.org

Future work could focus on encapsulating derivatives of this compound into various nanocarriers to improve their pharmacokinetic profiles and therapeutic index.

Table 3: Comparison of Targeted Delivery Systems

| Delivery System | Description | Targeting Mechanism | Potential Advantages |

|---|---|---|---|

| Liposomes | Spherical vesicles composed of a lipid bilayer. nih.gov | Passive (EPR) or Active (with ligands). | Biocompatible, can carry both hydrophilic and hydrophobic drugs. nih.gov |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Passive (EPR) or Active (with ligands). | Controlled drug release, high stability. |

| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. mdpi.com | Active (surface can be functionalized). | High drug loading capacity, precise surface engineering. mdpi.com |

| Albumin Nanoparticles | Nanoparticles made from human serum albumin, a natural plasma protein. frontiersin.org | Passive (EPR) and potential for active targeting. | Biocompatible, biodegradable, non-immunogenic. frontiersin.org |

Compound Index

Q & A

Q. What are the standard protocols for synthesizing 2-(2,4-Difluorophenoxy)-5-nitropyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2,4-difluorophenol and 2-chloro-5-nitropyridine under basic conditions. Optimization includes:

- pH Control : Maintain pH 4–6 to balance reactivity and stability of intermediates .

- Temperature : Reactions are often conducted at 80–100°C to accelerate substitution while minimizing decomposition.

- Purification : Use steam distillation followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Table 1 : Comparison of Yields Under Different Conditions

| Base (Equiv.) | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ (2.5) | DMF | 100 | 62 |

| NaH (3.0) | THF | 80 | 58 |

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for distinguishing fluorine environments (δ -110 to -125 ppm for aromatic fluorines) .

- X-ray Crystallography : Resolves nitro and phenoxy group orientations (e.g., dihedral angles between pyridine and benzene rings) .

- HPLC-MS : Validates purity (>95%) and molecular weight (MW calc. 266.2 g/mol).

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Waste Management : Segregate nitro-containing waste for incineration by certified handlers .

- Decomposition Mitigation : Avoid heating above 150°C to prevent release of toxic NOₓ gases .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ¹H NMR vs. X-ray) for this compound be resolved?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., rotational barriers of the phenoxy group).

- DFT Calculations : Compare experimental X-ray bond lengths/angles with computational models (e.g., B3LYP/6-31G*) to identify discrepancies due to crystal packing .

- Case Study : For related fluoropyridines, crystal structures revealed planar geometries, while NMR suggested dynamic averaging .

Q. What strategies mitigate side reactions (e.g., nitro group reduction) during functionalization of this compound?

- Methodological Answer :

- Catalytic Hydrogenation : Use Pd/C with controlled H₂ pressure (1–3 atm) to selectively reduce nitro to amine without cleaving the C-O bond.

- Protecting Groups : Temporarily protect the nitro group with Boc anhydride before further derivatization .

Table 2 : Selectivity in Reduction Reactions

| Catalyst | Solvent | Product (Yield %) |

|---|---|---|

| Pd/C (10%) | EtOH | Amine (85) |

| Fe/HCl | H₂O/THF | Decomposed |

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group’s meta-position is electrophilic, favoring Suzuki-Miyaura coupling .

- Solvent Effects : Use COSMO-RS simulations to predict solubility and reaction rates in polar aprotic solvents (e.g., DMF vs. DMSO).

Q. What are the limitations of using this compound in biological studies, and how can they be addressed?

- Methodological Answer :

- Solubility : Poor aqueous solubility (logP ~2.8) can be improved via PEGylation or co-solvents (e.g., 10% DMSO in PBS).

- Stability : Monitor hydrolytic degradation at physiological pH (7.4) using LC-MS; derivatize with electron-withdrawing groups to enhance stability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data for this compound derivatives across cell lines?

- Methodological Answer :

- Assay Validation : Ensure consistent MTT assay protocols (e.g., incubation time, cell density).

- Metabolic Profiling : Use LC-MS/MS to quantify intracellular metabolite levels, as fluorinated compounds may interfere with mitochondrial pathways .

- Case Study : In HeLa vs. HEK293 cells, differential expression of nitroreductases led to varying IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.